molecular formula C22H18ClN3O2S2 B3399096 N-[(2-chlorophenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040632-05-0

N-[(2-chlorophenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B3399096
CAS No.: 1040632-05-0
M. Wt: 456 g/mol
InChI Key: FSXSTHXQKPYJCA-UHFFFAOYSA-N
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Description

The compound N-[(2-chlorophenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a sulfur-linked acetamide side chain and a 2-chlorobenzyl substituent. Thieno-pyrimidine scaffolds are of significant interest in medicinal chemistry due to their structural similarity to purines, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism . This compound’s core structure features a 3-methyl-4-oxo group and a 7-phenyl substituent, which likely influence its electronic properties and binding affinity.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c1-26-21(28)20-19(16(12-29-20)14-7-3-2-4-8-14)25-22(26)30-13-18(27)24-11-15-9-5-6-10-17(15)23/h2-10,12H,11,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXSTHXQKPYJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2-chlorophenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through the cyclization of appropriate starting materials under specific conditions.

    Introduction of the chlorophenyl group: This step involves the reaction of the thieno[3,2-d]pyrimidine intermediate with a chlorophenyl reagent, often under conditions that promote electrophilic substitution.

    Attachment of the acetamide moiety: The final step involves the reaction of the intermediate with an acetamide derivative, typically under conditions that facilitate nucleophilic substitution.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[(2-chlorophenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, the chlorophenyl group can be substituted with other functional groups using appropriate nucleophiles.

Scientific Research Applications

Structural Information

  • Molecular Formula : C22H18ClN3O2S2
  • Molecular Weight : 455.99 g/mol
  • IUPAC Name : N-[(2-chlorophenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
  • SMILES Notation : CN(C1=O)C(SCC(NCc(cccc2)c2Cl)=O)=Nc2c1scc2-c1ccccc1
  • LogP : 4.663 (indicating hydrophobicity)

Physical Properties

PropertyValue
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Rotatable Bonds7
Polar Surface Area48.775 Ų
Water Solubility (LogSw)-4.82
Acid Dissociation Constant (pKa)13.51

Anticancer Activity

F847-0013 has been included in various screening libraries aimed at identifying potential anticancer agents. Its structure suggests that it may interact with specific protein kinases involved in cancer cell proliferation and survival, making it a candidate for further investigation in oncology research .

Inhibition of Protein Kinases

The compound is part of a library that focuses on protein kinase inhibitors, which are crucial in the regulation of many cellular processes. Inhibitors of these kinases can lead to therapeutic advancements in treating diseases such as cancer and inflammatory disorders .

Neuroprotective Effects

Research indicates that compounds similar to F847-0013 exhibit neuroprotective properties. This suggests its potential use in treating neurodegenerative diseases by modulating pathways associated with neuronal survival and apoptosis .

Screening Results

Preliminary screening results have shown that F847-0013 demonstrates promising activity against various cancer cell lines. Specific assays have indicated that it may inhibit cell growth and induce apoptosis, warranting further exploration in vivo .

Structure-Activity Relationship (SAR)

Studies focusing on the SAR of thieno[3,2-d]pyrimidine derivatives have highlighted the importance of substituents on the phenyl rings for enhancing biological activity. Modifications to the chlorine substituent or the methyl group may optimize efficacy against targeted kinases .

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • The 7-phenyl group in the target compound may enhance π-π stacking compared to 7-(4-methylphenyl) in , which introduces steric bulk.

Acetamide Side Chain Modifications

The acetamide moiety’s substitution pattern affects solubility and hydrogen-bonding capacity:

Compound Name Acetamide Substituent H-Bond Donor/Acceptor Biological Implications
Target Compound N-(2-Chlorophenyl)methyl 1 donor, 5 acceptors Enhanced membrane permeability
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide N-Phenyl 1 donor, 4 acceptors Reduced steric hindrance for receptor entry
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide N-(2,3-Dichlorophenyl) 1 donor, 5 acceptors Higher halogen content may improve binding

Key Observations :

Crystallographic and Conformational Differences

Crystal structure analyses reveal critical conformational variations:

  • The target compound’s pyrimidine and benzene rings are inclined at 67.84° in its 2-chlorophenyl analog (ARARUI), compared to 42.25° in N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide .
  • The folded conformation stabilized by intramolecular N–H⋯N hydrogen bonding in ARARUI suggests enhanced rigidity, which may influence binding kinetics .

Physicochemical and Pharmacological Properties

  • Lipophilicity: The 3-methyl-4-oxo group in the thieno-pyrimidine core likely reduces polarity, improving membrane permeability .
  • Metabolic Stability : Compounds with trifluoromethyl groups (e.g., ) exhibit prolonged half-lives due to resistance to oxidative metabolism.
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , involving nucleophilic substitution of thiols with chloroacetamides under basic conditions.

Biological Activity

N-[(2-chlorophenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

IUPAC Name: N-[(2-chlorophenyl)methyl]-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Molecular Formula: C22H18ClN3O2S2
CAS Number: 1040635-73-1

This compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.

The biological activity of N-[(2-chlorophenyl)methyl]-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound's unique structure allows it to bind effectively to these targets, leading to inhibition or modulation of various biological pathways.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives. For instance, compounds with similar scaffolds have shown significant antibacterial and antimycobacterial activities against various strains. The structure–activity relationship (SAR) indicates that the presence of specific substituents on the thieno[3,2-d]pyrimidine ring can enhance antimicrobial potency.

CompoundActivityMinimum Inhibitory Concentration (MIC)
ABroad-spectrum antibacterial0.91 μM against E. coli
BAntimycobacterialNot specified
CAntibacterial against S. aureusNot specified

The presence of electron-withdrawing groups on the phenyl ring has been shown to increase the efficacy of these compounds .

Anticancer Activity

Recent research has also explored the anticancer potential of thieno[3,2-d]pyrimidine derivatives. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Study: Screening for Anticancer Activity

A notable study involved screening a library of compounds for their ability to inhibit cancer cell growth in multicellular spheroids. N-[(2-chlorophenyl)methyl]-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide was identified as a promising candidate due to its significant cytotoxic effects on cancer cell lines . The results indicated that this compound could serve as a lead for further development in cancer therapeutics.

Toxicity Assessment

Toxicity studies are crucial in evaluating the safety profile of new compounds. Initial assessments indicated that N-[(2-chlorophenyl)methyl]-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide exhibited low toxicity at concentrations up to 200 µmol/L in hemolytic assays . This suggests a favorable therapeutic window for further exploration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-chlorophenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2-chlorophenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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